An In-depth Technical Guide to 3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6)
An In-depth Technical Guide to 3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylcinnamic acid, with the CAS number 155814-23-6, is a substituted aromatic carboxylic acid that belongs to the larger class of cinnamic acid derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for chemical modification. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom and a methyl group onto the cinnamic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4]
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylcinnamic acid, including its chemical properties, synthesis, potential applications, and safety considerations. While specific experimental data for this particular compound is limited in publicly available literature, this guide will draw upon established knowledge of closely related cinnamic acid derivatives to provide a well-rounded and insightful resource for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Fluoro-2-methylcinnamic acid is presented below. It is important to note that some of these values are estimated based on the properties of structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 155814-23-6 | N/A |
| Molecular Formula | C₁₀H₉FO₂ | N/A |
| Molecular Weight | 180.18 g/mol | N/A |
| IUPAC Name | (E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid | N/A |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | Estimated to be in the range of 160-180 °C | Based on analogs[5][6] |
| Solubility | Predicted to be slightly soluble in water and soluble in many organic solvents.[7] | Based on general cinnamic acid properties[7] |
| pKa | Estimated to be around 4.5 | Based on analogs[7] |
Synthesis of 3-Fluoro-2-methylcinnamic acid
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[8][12][13] For the synthesis of 3-Fluoro-2-methylcinnamic acid, the logical starting materials would be 3-fluoro-2-methylbenzaldehyde and malonic acid.
Conceptual Experimental Protocol: Knoevenagel Condensation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and piperidine.[12]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude 3-Fluoro-2-methylcinnamic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Perkin Reaction
The Perkin reaction is another classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[9][11][14][15] To synthesize 3-Fluoro-2-methylcinnamic acid via this route, 3-fluoro-2-methylbenzaldehyde would be reacted with acetic anhydride and sodium acetate.
Conceptual Experimental Protocol: Perkin Reaction
-
Reaction Setup: Combine 3-fluoro-2-methylbenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) in a round-bottom flask fitted with an air condenser.[14]
-
Reaction Execution: Heat the mixture to a high temperature (typically 160-180 °C) for several hours.
-
Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting mixture is then made basic with a solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt. Any unreacted aldehyde can be removed by steam distillation or extraction with an organic solvent.
-
Purification: The aqueous solution is then acidified with a mineral acid to precipitate the 3-Fluoro-2-methylcinnamic acid. The product is collected by filtration, washed with water, and purified by recrystallization.
Diagram: Synthesis of 3-Fluoro-2-methylcinnamic acid via Knoevenagel Condensation
Caption: Potential research applications for 3-Fluoro-2-methylcinnamic acid.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Fluoro-2-methylcinnamic acid is not widely available, general precautions for handling substituted cinnamic acids should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
3-Fluoro-2-methylcinnamic acid is a promising chemical entity for researchers in drug discovery and materials science. Although specific experimental data is currently limited, its synthesis can be achieved through established chemical reactions, and its properties can be reasonably predicted based on its structural analogs. The unique combination of a cinnamic acid scaffold with fluoro and methyl substitutions makes it an attractive starting point for the development of novel compounds with potentially enhanced biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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